molecular formula C11H9N3O5 B1422748 4-Nitrobenzyl 2-diazoacetoacetate CAS No. 82551-63-1

4-Nitrobenzyl 2-diazoacetoacetate

Cat. No.: B1422748
CAS No.: 82551-63-1
M. Wt: 263.21 g/mol
InChI Key: HEKGSEIAAGMGPL-UHFFFAOYSA-N
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Description

Significance of Diazo Compounds as Versatile Synthetic Intermediates

Diazo compounds are a class of organic molecules characterized by the presence of a diazo group (=N2) attached to a carbon atom. nih.gov The first aliphatic diazo compound, ethyl diazoacetate, was synthesized by Curtius in 1883. thieme-connect.de Since their discovery, diazo compounds have played a significant role in synthetic chemistry. thieme-connect.de Their importance stems from their ability to serve as precursors to carbenes and carbenoids, highly reactive species that can undergo a variety of useful transformations. thieme-connect.dersc.org

The reactivity of diazo compounds is broad and can be tuned, making them valuable reagents. nih.gov Key reactions involving diazo compounds include:

Cycloadditions: Diazo compounds can participate in 1,3-dipolar cycloadditions with alkenes and alkynes to form pyrazoles and other heterocyclic systems. nih.govnih.gov

Insertion Reactions: A hallmark of diazo chemistry is the ability of the corresponding carbene to insert into C-H, O-H, N-H, and S-H bonds. rsc.orgacs.org This allows for the direct functionalization of otherwise unreactive bonds.

Wolff Rearrangement: α-Diazoketones can undergo a rearrangement to form ketenes, which can then be trapped by various nucleophiles to generate carboxylic acid derivatives. rsc.org

Ylide Formation: Diazo compounds can react with heteroatoms to form ylides, which can then undergo subsequent rearrangements or reactions. thieme-connect.de

The stability of diazo compounds can be enhanced by the presence of electron-withdrawing groups, which delocalize the electron density on the α-carbon. nih.gov This "stabilization" makes them more amenable to use in various synthetic contexts, including in chemical biology. nih.gov

Unique Reactivity Profile of Diazoacetoacetates in Organic Transformations

Diazoacetoacetates, a subclass of α-diazo β-keto esters, possess a particularly interesting and useful reactivity profile. The presence of both a keto and an ester group flanking the diazo function provides a unique electronic environment that influences their behavior in chemical reactions.

The general structure of a diazoacetoacetate allows for a range of transformations, including intramolecular C-H insertion reactions. researchgate.net For instance, the treatment of β-hydroxy-α-diazo esters with Lewis acids can lead to the formation of α,β-unsaturated butenolides and γ-lactams, which are common scaffolds in biologically active molecules. nih.gov However, the reactivity can be highly dependent on the specific substrate and reaction conditions. nih.gov

Dirhodium(II) carboxylates and carboxamides are effective catalysts for reactions of diazoacetoacetates. nih.gov These catalysts facilitate the formation of a transient metal carbene, which then undergoes the desired transformation, such as C-H insertion or cyclopropanation, often with high levels of chemo-, regio-, and stereoselectivity. researchgate.netresearchgate.net

Contextualization of 4-Nitrobenzyl 2-Diazoacetoacetate within the Broader Field of Diazo Compound Chemistry

This compound is a specific example of an α-diazo β-keto ester that incorporates a 4-nitrobenzyl group as the ester moiety. guidechem.com This particular feature introduces additional dimensions to its chemical properties and potential applications. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the diazo group and the stability of any intermediates formed during a reaction. nih.gov

The study of this compound contributes to the broader understanding of how remote electronic effects can modulate the reactivity of the diazo group. This knowledge is crucial for the rational design of new reagents and synthetic methodologies based on diazo chemistry.

PropertyValueSource
CAS Number 82551-63-1 guidechem.comnih.gov
Molecular Formula C11H9N3O5 nih.govcymitquimica.com
Molecular Weight 263.21 g/mol nih.gov
IUPAC Name (4-nitrophenyl)methyl 2-diazo-3-oxobutanoate nih.gov
Synonyms p-Nitrobenzyl-2-diazoacetoacetate, 4-Nitrobenzyl 2-diazo-3-oxobutanoate nih.govcymitquimica.com
Appearance Solid cymitquimica.com
Purity 98% cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl 2-diazo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKGSEIAAGMGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 4 Nitrobenzyl 2 Diazoacetoacetate Reactivity

Pathways of Carbene Generation

The primary reactive intermediate generated from 4-nitrobenzyl 2-diazoacetoacetate is a carbene, a neutral species containing a divalent carbon atom. The method of generation influences the spin state (singlet or triplet) and nature (free carbene or metallocarbene) of this intermediate, which in turn determines its reaction profile.

Thermal Decomposition and the Formation of Highly Reactive Carbenes

The application of heat to α-diazocarbonyl compounds provides a direct method for inducing the extrusion of molecular nitrogen (N₂) to generate a carbene. This decomposition is an exothermic process, driven by the thermodynamic stability of the liberated dinitrogen gas researchgate.net. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of related aryl diazoacetates, such as ethyl (phenyl)diazoacetate, show a distinct exothermic decomposition and a sharp mass loss corresponding to the release of N₂. For ethyl (phenyl)diazoacetate, this process begins at approximately 85°C acs.org. The thermal stability is not significantly affected by the nature of the ester's alkyl group, suggesting that this compound would exhibit a similar decomposition profile, yielding a highly reactive carbene intermediate upon heating acs.org. The high reactivity of these thermally generated carbenes makes them susceptible to a variety of subsequent reactions, including insertions and rearrangements.

Decomposition Method Initiator Primary Intermediate Key Characteristics
ThermalHeat (approx. 85-125°C)AcylcarbeneExothermic process; formation of highly stable N₂ gas drives the reaction researchgate.netacs.org.
PhotochemicalUV or Visible LightSinglet or Triplet Carbene, KeteneDirect photolysis favors singlet carbenes; photosensitization can produce triplet carbenes nih.gov. Can also lead directly to Wolff rearrangement wikipedia.orgresearchgate.net.
Metal-CatalyzedTransition Metals (e.g., Rh, Cu, Ag)Metallocarbene (Carbenoid)Reaction proceeds under milder conditions; the metal complex modulates carbene reactivity and selectivity wikipedia.orgnih.gov.

Photochemical Generation of Carbonyl Carbenes and Ketenes from Diazoacetoacetates

Photolysis provides an alternative, often milder, method for the decomposition of diazo compounds tuni.fi. Upon irradiation with light, typically in the UV range, this compound can extrude nitrogen to form a carbene researchgate.net. The specifics of the photochemical process can influence the nature of the intermediates. Direct photolysis of diazo compounds typically generates singlet carbenes, which are involved in cheletropic reactions nih.gov. In contrast, the use of photosensitizers can lead to the formation of triplet carbenes, which exhibit diradical character and participate in radical-type reactions nih.govresearchgate.net. For diazo compounds bearing electron-withdrawing groups, such as the 4-nitrobenzyl moiety, the formation of singlet carbenes is generally favored nih.gov. Photochemical excitation can also directly trigger the Wolff rearrangement, leading to the formation of a ketene intermediate without the discrete formation of a free carbene wikipedia.orgresearchgate.net.

Metal-Catalyzed Decomposition Leading to Metallocarbene Intermediates

The decomposition of diazoacetoacetates can be effectively catalyzed by various transition metals, including rhodium, copper, silver, and palladium nih.govpku.edu.cn. In this pathway, the diazo compound coordinates with the metal catalyst, leading to the formation of a metal-carbene complex, often referred to as a metallocarbene or carbenoid researchgate.netnih.gov. This process occurs under significantly milder conditions than thermal decomposition. The metallocarbene intermediate's reactivity is moderated by the metal center, which often results in higher selectivity in subsequent reactions compared to those involving free carbenes nih.gov. For instance, silver(I) oxide is a commonly used catalyst that facilitates the decomposition and can promote reactions like the Wolff rearrangement through a metallocarbene intermediate wikipedia.orglscollege.ac.in. The use of main group elements, such as triarylboranes, has also emerged as a method for activating diazo compounds to generate carbene intermediates for transfer reactions nih.gov.

Competing Reaction Pathways and Transient Intermediates

The generation of a carbene from this compound is not the only possible outcome of its decomposition. Several competing pathways exist, leading to the formation of other important transient species. The reaction conditions often dictate the dominant pathway and the distribution of final products.

Wolff Rearrangement and Subsequent Enol Formation

The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds and stands as a primary competing pathway to free carbene formation wikipedia.orgacemap.info. This rearrangement involves the 1,2-migration of the group adjacent to the carbonyl function, concomitant with the loss of dinitrogen, to yield a ketene intermediate wikipedia.orgorganic-chemistry.org. This process can be initiated thermally, photochemically, or via metal catalysis wikipedia.orglscollege.ac.indrugfuture.com. The resulting ketene is highly reactive and readily trapped by nucleophiles. In the presence of water, alcohols, or amines, the ketene undergoes nucleophilic attack to produce carboxylic acid derivatives wikipedia.orgorganic-chemistry.org. For example, if the reaction is performed in methanol, the ketene is trapped to form a methyl ester. The observation of O-H insertion products when the reaction is conducted in alcoholic solvents can be evidence for the intermediacy of carbenes, highlighting the competition between the Wolff rearrangement and carbene-mediated pathways organic-chemistry.org.

Formation and Characterization of Carbonyl Ylides

Under certain conditions, particularly photochemical fragmentation, the intermediates derived from diazo compounds can lead to the formation of carbonyl ylides umich.edu. While often discussed in the context of the photolysis of oxiranes, carbonyl ylides can also be generated from the reaction of carbenes with carbonyl compounds umich.edu. In the case of this compound, the generated carbene could potentially react with a carbonyl group (either intramolecularly or intermolecularly) to form a transient carbonyl ylide. These ylides are 1,3-dipoles and can be characterized by their transient absorption spectra using techniques like laser flash photolysis umich.eduumich.edu. They are known to undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, such as electron-deficient alkenes capes.gov.br. The formation of these ylides represents another reactive pathway that can divert the carbene intermediate from other processes like insertion or rearrangement.

Pathway / Intermediate Description Initiation Method(s) Key Subsequent Reactions
Wolff Rearrangement A 1,2-rearrangement of an α-diazocarbonyl compound to form a ketene intermediate with loss of N₂ wikipedia.orgacemap.info.Thermal, Photochemical, Metal-Catalyzed lscollege.ac.in.Nucleophilic attack by water, alcohols, or amines to form carboxylic acid derivatives organic-chemistry.org.
Carbonyl Ylide Formation Formation of a 1,3-dipole intermediate from the reaction of a carbene with a carbonyl oxygen umich.edu.Photochemical1,3-dipolar cycloaddition reactions with dipolarophiles capes.gov.br.

Computational Chemistry and Mechanistic Elucidation

The elucidation of reaction mechanisms involving highly reactive species such as those derived from this compound relies heavily on computational chemistry and advanced spectroscopic techniques. These methods provide critical insights into the fleeting intermediates and transition states that govern the course of chemical transformations.

Density Functional Theory (DFT) Studies on Reaction Feasibility and Energy Landscapes

Density Functional Theory (DFT) has become an indispensable tool for investigating the reactivity of diazo compounds, offering detailed insights into reaction pathways and energy barriers. nih.govresearchgate.net For α-diazocarbonyl compounds like this compound, DFT calculations are employed to model the initial decomposition step involving the release of dinitrogen (N₂) to form a carbene intermediate, as well as subsequent transformations. nih.gov

Studies on related diazo compounds have shown that the activation energy for N₂ elimination is highly dependent on the electronic properties of the substituents. nih.govacs.org DFT calculations reveal that substituents influencing the partial charges on the carbene carbon and the terminal nitrogen of the diazo group can significantly alter the energy barrier for this process. nih.govacs.org Specifically, a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen generally lead to a lower activation energy for N₂ release. nih.govacs.org These computational models allow for the prediction of reactivity trends and the rational design of diazo compounds for specific synthetic applications.

Once the carbene is formed, DFT is used to map the potential energy surface for its subsequent reactions, such as C-H insertion, cyclopropanation, or ylide formation. nih.gov These calculations help to determine the feasibility of different reaction channels by comparing the activation energies of the respective transition states. For instance, DFT studies on similar diazo esters have elucidated the disparities in reactivity profiles, revealing how factors like electrostatic stabilization of intermediates and pre-distortion towards a specific reaction geometry determine the reaction outcome. nih.gov The computed free energy profiles can rationalize why certain pathways are favored over others, providing a molecular-level understanding that is often difficult to obtain through experimental means alone. nih.gov

Table 1: Representative DFT-Calculated Energy Barriers for Key Reaction Steps of α-Diazocarbonyl Compounds

Reaction Step Intermediate/Transition State Calculated Activation Energy (kcal/mol)
Dinitrogen Extrusion Diazo Compound → Singlet Carbene + N₂ 25 - 35
C-H Insertion Carbene + Substrate → Insertion TS 5 - 15
Ylide Formation Carbene + Nucleophile → Ylide < 5 (often barrierless)
Enol Formation Carbene + Alcohol → Enol < 2 (often barrierless)

Note: The values presented are typical ranges derived from DFT studies on various α-diazocarbonyl compounds and serve as illustrative examples.

Spectroscopic Identification of Short-Lived Intermediates (e.g., Ylides, Enols)

While computational studies provide a theoretical framework, the direct observation of short-lived intermediates is crucial for confirming mechanistic proposals. The reactions of carbenes generated from diazoacetates often proceed through highly reactive species like ylides and enols, which exist for timescales of picoseconds to microseconds. nih.gov Ultrafast transient absorption spectroscopy, particularly in the infrared (TRIR) region, is a powerful technique for detecting and characterizing these transient species. nih.govacs.org

In the case of reactions involving compounds structurally similar to this compound, such as ethyl diazoacetoacetate, photoexcitation leads to the formation of a singlet carbene. nih.gov This carbene can be intercepted by nucleophilic solvents or reagents to form ylides. nih.gov For example, TRIR spectroscopy has provided direct evidence for ylide formation in solvents like acetonitrile and tetrahydrofuran. nih.gov The resulting ylides exhibit characteristic vibrational bands that are distinct from the starting materials and final products. nih.gov

Furthermore, in protic solvents like alcohols, an enol-mediated pathway can compete with or dominate over ylide formation. nih.gov The reaction of the singlet carbene with an alcohol can lead to the formation of an enol intermediate, which is also identifiable by its unique transient infrared absorption bands. nih.gov DFT calculations often complement these spectroscopic findings by predicting the vibrational frequencies of the proposed intermediates, aiding in the assignment of the experimentally observed transient signals. nih.govacs.org For instance, a computed potential energy surface for the reaction of a singlet α-carbonyl carbene with methanol showed that the enol forms without a barrier, while the corresponding ylide is higher in energy and readily isomerizes to the enol. nih.gov

Table 2: Characteristic Transient Infrared (IR) Absorption Bands for Intermediates in Diazoacetate Reactions

Intermediate Solvent Characteristic IR Absorption Band (cm⁻¹)
Singlet α-Carbonyl Carbene Acetonitrile 1627-1645
Acetonitrile Ylide Acetonitrile 1625
Tetrahydrofuran Ylide Tetrahydrofuran 1586, 1635

Note: Data are based on studies of ethyl diazoacetoacetate and are representative of the types of intermediates expected in the reactions of this compound. nih.gov

Transition Metal Catalyzed Transformations Involving 4 Nitrobenzyl 2 Diazoacetoacetate

Exploration of Diverse Catalytic Systems and Ligand Effects

The decomposition of diazo compounds like 4-nitrobenzyl 2-diazoacetoacetate is efficiently catalyzed by a range of transition metals, which generate electrophilic metal-carbene intermediates. The specific properties of the metal center and its ligands dictate the subsequent reaction pathway, influencing chemoselectivity, regioselectivity, and stereoselectivity.

Dirhodium(II) complexes are exceptionally versatile and widely used catalysts for transformations involving diazo compounds. researchgate.net These complexes, often featuring a characteristic "paddlewheel" structure, readily react with diazoacetoacetates to extrude dinitrogen gas and form rhodium-carbene intermediates. The ligands bridging the two rhodium atoms, typically carboxylates or carboxamidates, play a crucial role in modulating the catalyst's reactivity and selectivity. nih.govresearchgate.net

The electronic properties of the ligands are paramount; electron-withdrawing groups on the carboxylate ligands, such as in rhodium(II) perfluorobutyrate (Rh₂(pfb)₄), enhance the electrophilicity of the carbene intermediate. This increased electrophilicity often favors reactions like aromatic substitution or C-H insertion. figshare.com Conversely, more electron-donating ligands can lead to different selectivity profiles. The steric bulk of the ligands also provides a means to control the stereochemical outcome of the reaction, a principle that is the foundation for many asymmetric transformations. nih.govnih.gov Chiral dirhodium catalysts, such as those derived from chiral carboxamidates, have proven highly effective in enantioselective intramolecular cyclopropanation and carbon-hydrogen insertion reactions of diazoacetates. nih.gov The choice of ligand can significantly influence diastereoselectivity, as seen in C-H insertion reactions of aryldiazoacetates where novel rhodium carboxylates have demonstrated improved trans diastereoselectivity compared to established catalysts. nih.gov

The general mechanism for rhodium-catalyzed reactions begins with the attack of the diazo compound on an axial site of the Rh(II) complex, followed by the loss of N₂ to generate the key rhodium-carbene species. wikipedia.orgnih.gov This intermediate then undergoes various transformations, including cyclopropanation of alkenes, insertion into C-H or X-H bonds, and ylide formation. researchgate.net

Table 1: Influence of Rhodium(II) Catalyst Ligands on Reaction Selectivity

Catalyst Ligand Type Electronic Effect Typical Favored Reaction
Rh₂(OAc)₄ Acetate Standard General Purpose (Cyclopropanation, C-H Insertion)
Rh₂(pfb)₄ Perfluorobutyrate Electron-Withdrawing C-H Insertion, Aromatic Substitution
Rh₂(cap)₄ Caprolactamate Electron-Donating Varies; can alter chemoselectivity
Chiral Carboxamidates e.g., MEPY, MPPIM Sterically demanding Asymmetric C-H Insertion & Cyclopropanation

This table provides a generalized overview of ligand effects. Actual outcomes are substrate-dependent.

Copper complexes, particularly those of Cu(I) and Cu(II), represent a historically significant and economically advantageous alternative to rhodium catalysts for diazo chemistry. wikipedia.orgrsc.org Copper(I) triflate (CuOTf) and copper(II) acetate (Cu(OAc)₂) are commonly employed catalysts that effectively promote carbene transfer reactions. researchgate.netnsf.gov These catalysts are known to facilitate a range of transformations, including cyclopropanation, X-H insertion, and ylide formation, often with unique selectivity compared to their rhodium counterparts. rsc.orgrsc.org

In a multicomponent reaction involving β-trifluoromethyl β-diazo esters, a copper catalyst generates a Cu-carbene intermediate which is then intercepted by acetonitrile to form a subsequent intermediate. beilstein-journals.org Copper(II) triflate has also been shown to catalyze reactions for the synthesis of quinoline carboxylates. rsc.org The mechanism of copper-catalyzed reactions is believed to proceed through a copper-carbene intermediate, analogous to the rhodium systems. However, the specific nature of this intermediate and the factors governing selectivity can differ, providing chemists with complementary tools for synthesis.

While less common than rhodium or copper, Lewis acidic metals like zinc(II) and scandium(III) have found specific applications in diazo chemistry. Their primary role is often to act as a Lewis acid, activating other substrates in the reaction mixture rather than directly forming a stable metal-carbene complex in the same manner as Rh(II). researchgate.netresearchgate.netanr.fr

Scandium(III) triflate (Sc(OTf)₃) is a robust and water-tolerant Lewis acid that can catalyze various organic transformations. researchgate.netdntb.gov.uascandium.org Its utility in diazo chemistry is particularly notable in reactions where activation of a carbonyl or imine component is required, without promoting the premature decomposition of the diazo compound. oakwoodchemical.comnih.gov This allows for tandem reactions, such as catalytic aldol (B89426) or Mannich-type additions to functionalized diazoacetoacetates. researchgate.net

Zinc(II) compounds, such as zinc bromide (ZnBr₂), also function as effective Lewis acid catalysts. researchgate.net In certain reactions, Zn(II) can activate acylsilanes for a formal cross-dimerization with diazo esters. researchgate.net The Lewis acidity of Zn(II) is crucial for activating substrates towards nucleophilic attack by the diazo compound or its derivatives. nih.govlibretexts.org

A broader range of transition metals has been explored for catalyzing reactions of diazo compounds, each offering distinct reactivity profiles.

Cobalt: Cobalt complexes, particularly cobalt(II) porphyrins, are known to catalyze radical-mediated transformations of diazo compounds. mdpi.com These reactions often proceed through a stepwise radical mechanism, enabling unique cyclization and C-H alkylation reactions that are complementary to the concerted pathways of rhodium carbenes. thieme-connect.com Cobalt catalysts have been successfully employed in efficient three-component coupling reactions involving diazo compounds. acs.orgrsc.org

Iron: As an earth-abundant and low-cost metal, iron has emerged as an attractive catalyst for carbene transfer reactions. unimi.it Iron-porphyrin complexes are particularly effective for the cyclopropanation of olefins with diazoacetates, sometimes operating via a stepwise radical mechanism. researchgate.netresearchgate.netnih.gov Chiral iron complexes with spiro-bisoxazoline ligands have achieved high enantioselectivity in intramolecular cyclopropanation reactions, demonstrating the potential of this sustainable metal in asymmetric catalysis. nih.gov

Palladium: Palladium catalysts are well-known for their role in cross-coupling chemistry. In the context of diazo compounds, palladium can catalyze carbene insertion into C-H bonds and other coupling processes. nih.govnih.gov The mechanism often involves the formation of a palladium-carbene intermediate, followed by migratory insertion of the carbene into a Pd-C bond. uva.escore.ac.uk This reactivity has been harnessed for the enantioselective construction of indolines through intramolecular C(sp³)–H insertion. nih.gov

Titanium: Titanium-based catalysts have been used in cyclopropanation reactions, sometimes referred to as a variant of the Kulinkovich reaction. researchgate.netnih.gov These transformations can involve carbene transfer from diazo compounds or related precursors. researchgate.net The reactivity of titanium complexes can also involve unusual pathways, such as N=N bond cleavage in reactions with diazenes. acs.org

Intra- and Intermolecular Carbene Transfer Reactions

The metal-carbene intermediate generated from this compound is a versatile species that can be "trapped" by a variety of nucleophiles in either an intramolecular or intermolecular fashion. This leads to the formation of new ring systems or functionalized acyclic products.

One of the most fundamental and widely utilized transformations of metal-carbenes is the cyclopropanation of olefins. This reaction provides a direct route to cyclopropane (B1198618) rings, which are important structural motifs in natural products and versatile synthetic intermediates. nih.gov The reaction involves the transfer of the carbene fragment from the metal catalyst to the C=C double bond of an alkene.

The mechanism of rhodium-catalyzed cyclopropanation is generally considered to be a concerted process where the olefin attacks the electrophilic carbene carbon. wikipedia.org The metal-carbene adds across the double bond, leading to the formation of the cyclopropane ring in a single step, which typically results in the retention of the olefin's stereochemistry. wikipedia.orgnih.gov Iron- and cobalt-catalyzed cyclopropanations, however, may proceed through a stepwise radical mechanism, which can lead to different stereochemical outcomes. researchgate.netresearchgate.net

The reaction can be applied to a wide range of olefinic substrates, including electron-rich, neutral, and even electron-deficient alkenes. wikipedia.orgnih.gov The diastereoselectivity of the reaction (i.e., the formation of cis vs. trans isomers) can be influenced by the steric properties of both the carbene precursor and the catalyst ligands. For instance, in reactions with diazoacetates, increasing the steric bulk of the ester group often leads to a higher preference for the more stable trans-cyclopropane product. wikipedia.org The development of chiral rhodium and iron catalysts has enabled highly enantioselective cyclopropanation reactions, providing access to optically active cyclopropanes with excellent stereocontrol. nih.govnih.govrsc.org

Table 2: Representative Metal-Catalyzed Cyclopropanation of Styrene (B11656) with a Diazoacetate

Catalyst System Olefin Substrate Diazo Reagent Typical Diastereoselectivity (trans:cis) Enantioselectivity (% ee)
Rh₂(OAc)₄ Styrene Ethyl Diazoacetate Moderate to Good (trans favored) N/A (achiral)
Chiral Rh(II) Carboxamidate Styrene Ethyl Diazoacetate High Up to >98%
Chiral Fe(III)-salen Styrene Ethyl Diazoacetate High High
Cu(I) / Chiral Ligand Styrene Ethyl Diazoacetate Variable Good to High

Data is illustrative of typical results reported in the literature for related systems.

Cyclopropanation Reactions with Olefinic Substrates

Asymmetric Cyclopropanation Methodologies

The synthesis of chiral cyclopropanes is a critical endeavor in organic chemistry, as this structural motif is present in numerous pharmaceuticals and bioactive molecules. Transition metal-catalyzed asymmetric cyclopropanation using diazo compounds like this compound is one of the most effective methods for their construction. A range of catalysts, including those based on rhodium, copper, cobalt, and ruthenium, have been successfully employed.

Dirhodium(II) catalysts are particularly effective. For instance, adamantylglycine derived catalysts such as Rh₂(S-TCPTAD)₄ have demonstrated high levels of asymmetric induction (up to 98% ee) in reactions between electron-deficient alkenes and substituted aryldiazoacetates. Current time information in Merrimack County, US. Similarly, chiral dirhodium tetracarboxylate catalysts like Rh₂(p-PhTPCP)₄ are tolerant of various aryl functionalities on the diazoacetate and can achieve high enantioselectivity (93–98% ee) in the cyclopropanation of exocyclic olefins. acanthusresearch.com

Copper(I) catalysts, often paired with bisoxazoline (BOX) ligands, also provide a powerful tool for these transformations. A copper-catalyzed approach for the cyclopropanation of 1,2-disubstituted olefins with α-nitrodiazoacetates yielded products with up to 97% yield, a diastereomeric ratio of >99/1, and up to 98% enantiomeric excess. organic-chemistry.org Cobalt(II) complexes have also been shown to be effective, with catalysts like [Co(P1)] facilitating the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, resulting in high yields and excellent diastereo- and enantioselectivity. nih.gov

The choice of metal catalyst can be crucial and can even lead to divergent reaction pathways, with different catalysts favoring cyclopropanation, C-H insertion, or ylide formation from the same diazo substrate. nih.gov

Catalyst SystemSubstrateYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Rh₂(S-TCPTAD)₄Electron-deficient alkenes--Up to 98%
Rh₂(p-PhTPCP)₄Exocyclic olefins77-90%-93-98%
Cu(MeCN)₄PF₆/SaBOX Ligand1,2-disubstituted olefinsUp to 97%>99/1Up to 98%
[Co(P1)]Various olefinsHighExcellentExcellent

C-H Insertion Reactions

The intramolecular C-H insertion reaction is a powerful strategy for forming C-C bonds and constructing cyclic systems, such as γ-lactones and cyclopentanones. This transformation, catalyzed by transition metals like rhodium and copper, allows for the direct functionalization of otherwise unreactive C-H bonds. Dirhodium(II) catalysts are particularly prominent in facilitating these reactions with diazoacetoacetates, enabling the synthesis of complex polycyclic structures. nih.gov

These reactions provide an efficient route to valuable intermediates used in the synthesis of pharmaceuticals and natural products. For example, α-aryl-α-diazo ketones can be cyclized in the presence of Rh catalysts to produce α-aryl cyclopentanones. nih.gov The choice of catalyst and its ligands plays a critical role in the efficiency and selectivity of the insertion.

Controlling the site of insertion (regioselectivity) and the spatial orientation of the new bond (diastereoselectivity) is paramount in C-H insertion chemistry. The nature of the ligands on the dirhodium(II) catalyst has been shown to exert significant control over the regioselectivity of the reaction. For instance, in the C-H insertion of certain diazoacetate derivatives, rhodium(II) acetamidate was found to favor insertion into tertiary C-H bonds, whereas rhodium(II) perfluorobutyrate promoted insertion into secondary C-H bonds. nih.gov

The structure of the diazo compound itself also influences the outcome. The α-substituent on the carbenoid center can direct the reaction towards a specific C-H bond. nih.gov Furthermore, in reactions involving chiral substrates, dirhodium catalysts can exhibit a matched/mismatched relationship, where the catalyst's chirality either enhances or opposes the substrate's inherent facial bias, thereby influencing the diastereoselectivity of the lactone products. nih.gov Studies on chiral γ- and δ-lactam diazoacetates have shown that catalysts like Rh₂(MPPIM)₄ can promote intramolecular C-H insertion with excellent regioselectivity and cis-diastereoselectivity. nih.gov

CatalystDiazo Substrate TypeObserved SelectivityOutcome
Rhodium(II) acetamidateα-substituted diazoacetateRegioselectiveFavors tertiary C-H insertion
Rhodium(II) perfluorobutyrateα-substituted diazoacetateRegioselectiveFavors secondary C-H insertion
Rh₂(MPPIM)₄Chiral γ- and δ-lactam diazoacetatesRegio- and DiastereoselectiveExcellent regioselectivity and cis-diastereoselectivity

X-H Insertion Reactions (N-H, O-H, S-H, Si-H Bonds)

Beyond C-H bonds, metal-catalyzed carbene transfer from diazo compounds facilitates insertion into a variety of heteroatom-hydrogen (X-H) bonds. These reactions are highly valuable for forming C-N, C-O, C-S, and C-Si bonds in an efficient and atom-economical manner.

The insertion of carbenes into N-H bonds is a well-established method for synthesizing α-amino acid derivatives. Both rhodium and copper catalysts are effective in promoting this transformation. Copper-catalyzed asymmetric N-H insertion reactions using chiral bipyridine ligands have been developed to couple α-aryl-α-diazo esters with carbamates, yielding protected arylglycines with high enantioselectivity (up to 95% ee). organic-chemistry.org This method is complementary to other systems that focus on aniline (B41778) substrates. organic-chemistry.org The reaction tolerates a range of protecting groups, such as Boc and Cbz, and various substituents on the aryl-diazo ester. organic-chemistry.org

Rhodium(II) catalysts are also widely used for N-H insertion reactions with a broad scope of amines and amides. Mechanochemical (solvent-free) conditions have been developed for Rh₂(OAc)₄-catalyzed reactions between aryldiazoesters and anilines, offering advantages in terms of reduced reaction time and improved yield compared to solvent-based methods. acs.org These reactions provide a direct pathway to α-amino esters, which are fundamental building blocks in medicinal chemistry.

Other metals have also been explored. For instance, silver-catalyzed reactions have been used for the chemoselective carbene insertion into the N-H bonds of ammonia hydrate (NH₃·H₂O), providing a route to primary amines. nih.gov

Catalyst SystemDiazo SubstrateN-H SubstrateProductKey Findings
Cu/chiral bipyridineα-aryl-α-diazo estersCarbamatesArylglycinesHigh enantioselectivity (up to 95% ee)
Rh₂(OAc)₄AryldiazoestersAnilinesα-amino estersEfficient under mechanochemical (solvent-free) conditions
TpBr₃Ag(thf)Diazo compoundsNH₃·H₂OPrimary aminesChemoselective insertion into ammonia

General methodologies for other X-H insertions have been established for this class of diazo compounds. Copper-catalyzed enantioselective O-H insertions into alcohols generate α-alkoxy carbonyl compounds. scispace.com Electrochemical methods have been developed for catalyst-free S-H insertion with thiols and O-H insertion with salicylic acids. nih.gov Furthermore, iron and rhodium complexes catalyze the efficient insertion of carbenes into Si-H bonds of various silanes to produce α-silylesters. organic-chemistry.orgnih.govulaval.ca

Cycloaddition and Annulation Strategies

Diazo compounds are versatile partners in cycloaddition reactions, serving as precursors to 1,3-dipoles for the synthesis of five-membered heterocyclic rings.

1,3-Dipolar Cycloadditions Involving Diazo Compounds

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful reaction for constructing five-membered heterocycles. wikipedia.org In this reaction, a 1,3-dipole reacts with a "dipolarophile" (typically an alkene or alkyne) in a concerted process. wikipedia.orgyoutube.com Diazo compounds, such as this compound, are excellent precursors for 1,3-dipoles, specifically diazoalkanes, which can react with various dipolarophiles.

Diazoacetamides have shown high reactivity in 1,3-dipolar cycloadditions with strained alkynes, such as cyclooctynes, with reaction rates that can surpass those of analogous azides. nih.govrsc.org They also react with other dipolarophiles like oxanorbornadienes. nih.gov The reactivity of the diazo compound can be tuned based on its electronic properties and is often enhanced in polar protic solvents. rsc.org The reaction of diazo compounds with alkynes leads to the formation of pyrazole (B372694) rings, while reactions with nitriles can potentially form 1,2,3-triazoles, although this is less common for diazoalkanes compared to azides. The reaction provides a highly efficient route to complex heterocyclic frameworks.

Cascade Reactions for Rapid Molecular Complexity Generation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation, without isolating intermediates. nih.gov This approach rapidly builds molecular complexity from simple starting materials, aligning with the principles of green and atom-economical chemistry. nih.govarkat-usa.org The reactive carbene generated from this compound is an excellent initiator for such sequences.

A prime example is the rhodium-catalyzed reaction between vinyldiazoacetates and nitrones. This transformation is not a simple cycloaddition but rather a sophisticated cascade process. The sequence begins with a vinylogous addition of the nitrone to the rhodium carbene. This is followed by an iminium addition ring-closure, a 1,2-hydride migration, and a final alkene isomerization to furnish the highly functionalized 2,5-dihydroisoxazole product. nih.gov This entire multi-step sequence occurs in one pot, efficiently converting simple starting materials into a complex heterocyclic structure with a high degree of stereocontrol. nih.gov Such cascade reactions demonstrate the power of diazo chemistry to access intricate molecular frameworks that would otherwise require lengthy, multi-step synthetic routes. nih.govrsc.org

Determinants of Selectivity in Catalytic Reactions

In transition metal-catalyzed reactions involving this compound, achieving high selectivity is paramount. The catalyst and reaction conditions must precisely control which reaction pathway is followed (chemoselectivity), at which position the reaction occurs (regio- and site selectivity), and the three-dimensional arrangement of the atoms in the final product (diastereo- and enantioselectivity).

Chemoselectivity and Site Selectivity Control

The carbene intermediate generated from a diazoacetoacetate is a versatile species capable of undergoing various transformations, including cyclopropanation, C-H insertion, and ylide formation. researchgate.net Controlling the chemoselectivity—favoring one of these pathways over the others—is a significant challenge. The choice of catalyst is the primary determinant. Highly electrophilic rhodium catalysts, for example, can favor aromatic substitution (Buchner reaction) over other pathways when an aromatic substrate is present. utsa.edu In one study, rhodium acetate gave a low yield of the desired product, whereas more electrophilic catalysts like dirhodium triphenylacetate resulted in good yields of aromatic substitution products. utsa.edu

Site selectivity, the preference for reaction at one position over another, is also critically influenced by the catalyst and substrate structure. For instance, in intramolecular C-H insertion reactions, rhodium catalysts generally avoid insertion into C-H bonds that are alpha to a carbonyl group. utsa.edu The steric and electronic properties of the catalyst's ligands play a crucial role. Bulky ligands on the dirhodium catalyst can enhance reactivity at a more distant, less-hindered position, such as the vinylogous position in vinyldiazoacetates. nih.gov Factors that have been found to favor this vinylogous reactivity include the use of electron-deficient dirhodium catalysts, polar solvents, and bulky ester groups on the diazo compound itself. nih.gov

Factor Influence on Selectivity Example
Catalyst Electrophilicity Directs the reaction towards different pathways (chemoselectivity). More electrophilic Rh(II) catalysts favor aromatic substitution over C-H insertion. utsa.edu
Ligand Bulk Governs the site of attack (site selectivity). Bulky dirhodium catalysts promote vinylogous attack over direct carbene attack. nih.gov
Solvent Polarity Can influence the reactivity at different sites. Polar solvents can favor vinylogous reactivity. nih.gov
Substrate Sterics A bulky ester on the diazo compound can enhance site selectivity. Bulky esters on the carbenoid favor vinylogous reactivity. nih.gov

Diastereoselectivity and Enantioselectivity in Product Formation

Controlling the stereochemical outcome of a reaction is one of the most important aspects of modern organic synthesis. For reactions involving this compound, chiral dirhodium(II) catalysts are exceptionally effective at inducing both diastereoselectivity and enantioselectivity. nih.gov

Diastereoselectivity, the preferential formation of one diastereomer over another, is often achieved with high fidelity. For example, in the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates, the products are formed with excellent diastereoselectivity. nih.gov Similarly, certain intramolecular C-H insertion reactions of diazoacetoacetates can yield a single diastereoisomer. utsa.edu

Enantioselectivity is imparted by using catalysts with chiral ligands, which create a chiral environment around the reactive metal center. mdpi.com This chiral pocket differentiates between the two enantiotopic faces of the approaching substrate, leading to the preferential formation of one enantiomer. Dirhodium(II) catalysts with chiral carboxylate or carboxamidate ligands have been extensively developed for this purpose. nih.govnih.gov For instance, the Rh₂(S-DOSP)₄ catalyst is known to provide extraordinary enantioselectivity (up to 99% ee) in a wide range of transformations. mdpi.com In the [3+2]-cycloaddition of vinyldiazoacetates with aryl nitrones, the use of chiral dirhodium tetrakis(triarylcyclopropane carboxylates) leads to high levels of asymmetric induction, with enantiomeric excesses ranging from 85-97%. nih.gov The specific choice of catalyst is crucial, as subtle changes in the ligand structure can have a significant impact on the level of stereocontrol. nih.govelsevierpure.comcrossref.org

Reaction Type Catalyst Substrate Selectivity Outcome Ref.
[3+2]-Cycloaddition Rh₂(R-TPCP)₄ Vinyldiazoacetate + Aryl Nitrone High Asymmetric Induction (85-97% ee) nih.gov
Cyclopropanation Rh₂(R-DOSP)₄, Rh₂(S-PTAD)₄ Aryldiazoacetate + Styrene Excellent Diastereoselectivity (>95:5 dr) nih.gov
[3+3]-Annulation Rhodium(II) Octanoate Vinyldiazoacetate + Cyclic Nitronate Excellent Diastereoselectivity nih.gov
Intramolecular C-H Insertion Rh₂(OAc)₄ Diazoacetoacetate derivative Single Diastereoisomer utsa.edu

Synthetic Applications and Broader Utility of 4 Nitrobenzyl 2 Diazoacetoacetate in Organic Synthesis

Construction of Carbocyclic Ring Systems

The reactivity of 4-nitrobenzyl 2-diazoacetoacetate is harnessed in the synthesis of a variety of carbocyclic structures, ranging from simple three-membered rings to more complex, highly functionalized systems.

Synthesis of Substituted Cyclopropane (B1198618) Derivatives

The formation of cyclopropane rings, the smallest of the carbocycles, is a fundamental transformation in organic chemistry. This compound is a valuable precursor for the generation of carbene intermediates, which can then undergo cyclopropanation reactions with alkenes. These reactions often proceed with high stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com The use of chiral catalysts can induce enantioselectivity, leading to the formation of specific enantiomers of the cyclopropane product. rochester.edunih.gov

The reaction involves the decomposition of the diazo compound, typically promoted by a transition metal catalyst, to generate a metal carbene species. This intermediate then reacts with an alkene in a [2+1] cycloaddition to furnish the cyclopropane ring. The choice of catalyst is crucial in controlling the efficiency and selectivity of the reaction. Ruthenium-based catalysts, for instance, have been shown to be effective in the cyclopropanation of olefins with diazoacetates. researchgate.net

The resulting substituted cyclopropane derivatives are valuable building blocks in their own right, finding application in the synthesis of natural products and pharmaceuticals. researchgate.net For example, nitro-substituted cyclopropanes are a special class of donor-acceptor cyclopropanes that are considered important building blocks in the design of complex organic compounds due to the versatile nature of the nitro group. nih.gov

Table 1: Examples of Catalysts Used in Cyclopropanation Reactions
Catalyst SystemReactantProduct TypeKey Features
Rhodium(II) carboxylatesDiazoacetates and alkenesSubstituted cyclopropanesHigh efficiency and stereoselectivity. arkat-usa.org
Copper(I) complexesDiazoacetates and alkenesSubstituted cyclopropanesReadily available and effective catalysts.
Ruthenium-Pheox complexesDiazoacetates and alkenesOptically active cyclopropanesHigh yields and enantioselectivities. researchgate.net
Palladium(II) complexesDiazo esters and 1,3-dienesVinylcyclopropanesHigh regioselectivity. nih.gov

Formation of Cycloalkanones, Including Highly Substituted Cyclobutanones

Beyond three-membered rings, this compound can be employed in the synthesis of larger cycloalkanones. A notable application is the formation of cyclobutanones through the [2+2] cycloaddition of ketenes, generated from the diazoacetate, with alkenes. This reaction provides a direct route to four-membered ring systems, which can be challenging to synthesize via other methods.

The process involves the Wolff rearrangement of the α-diazoketone functionality within this compound to form a ketene. This highly reactive intermediate can then undergo cycloaddition with an imine to produce β-lactams or with an alkene to yield cyclobutanones. The reaction conditions can be tuned to favor the formation of the desired cycloalkanone.

Development of Diverse and Highly Functionalized Carbocycles

The versatility of this compound extends to the synthesis of a wide array of functionalized carbocycles. The diazo and β-ketoester moieties within the molecule provide multiple reaction sites, allowing for a variety of subsequent transformations. This enables the introduction of diverse functional groups and the construction of complex carbocyclic frameworks.

For example, the initial cyclopropane or cyclobutanone (B123998) products can serve as scaffolds for further elaboration. Ring-opening reactions of these strained rings can lead to the formation of acyclic compounds with defined stereochemistry. Alternatively, further functionalization of the existing ring systems can be achieved through reactions targeting the ester or ketone functionalities. This adaptability makes this compound a powerful tool for generating molecular diversity in carbocyclic synthesis.

Synthesis of Heterocyclic Scaffolds

In addition to carbocycles, this compound is a key reagent in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and natural products.

Preparation of β-Lactams

β-Lactams, four-membered heterocyclic rings containing a nitrogen atom, are the core structural motif of penicillin and related antibiotics. An efficient method for synthesizing β-lactams involves the carbonylation of diazo compounds to form ketenes, which then undergo a [2+2] cycloaddition with imines. nih.gov This transformation, often referred to as the Staudinger synthesis, provides a powerful route to a wide range of β-lactam structures. organic-chemistry.orgnih.govresearchgate.net

The reaction of this compound with an imine in the presence of a suitable catalyst or activating agent leads to the formation of a substituted β-lactam. The 4-nitrobenzyl group can be readily cleaved under mild conditions, making it a useful protecting group for the carboxylic acid functionality. The stereochemistry of the resulting β-lactam can often be controlled by the choice of reactants and reaction conditions.

Table 2: Key Reactions in β-Lactam Synthesis
Reaction NameReactantsProduct
Staudinger SynthesisKetene and Imineβ-Lactam
Kinugasa ReactionNitrone and Alkyneβ-Lactam organic-chemistry.org

Formation of Isoxazolidines with Contiguous Stereogenic Centers

Isoxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are valuable intermediates in organic synthesis and can be found in various biologically active molecules. The 1,3-dipolar cycloaddition of a nitrone with an alkene is a primary method for the synthesis of the isoxazolidine (B1194047) ring. nih.gov

While direct involvement of this compound in this specific cycloaddition is not the primary application, the functional groups it introduces can be precursors to the necessary components for isoxazolidine synthesis. For instance, the ketone functionality could be converted to an alkene, or the ester could be modified to participate in the formation of the nitrone dipole. The construction of isoxazolidines with multiple, contiguous stereogenic centers is a significant challenge in stereoselective synthesis, and the strategic use of highly functionalized building blocks is key to achieving this goal.

Synthesis of Pyrrolidine (B122466) and Pyrazole (B372694) Derivatives

The versatile chemical nature of this compound allows for its application in the synthesis of various heterocyclic compounds, including pyrrolidines and pyrazoles.

Pyrrolidine Synthesis:

The pyrrolidine ring is a fundamental structural motif in numerous biologically active natural products and medicinal molecules. osaka-u.ac.jpnih.gov The synthesis of pyrrolidine derivatives often involves ring contraction strategies from more readily available cyclic compounds. osaka-u.ac.jpnih.gov While direct application of this compound in a one-step pyrrolidine synthesis is not extensively documented, its reactive functional groups can be envisioned to participate in multi-step synthetic sequences. For instance, the diazo group can undergo various transformations to generate intermediates suitable for cyclization reactions.

A general strategy for pyrrolidine synthesis involves the [3+2] cycloaddition reaction of azomethine ylides with alkenes. osaka-u.ac.jp Another approach is the intramolecular cyclization through amination of unsaturated carbon-carbon bonds. osaka-u.ac.jp Research into the synthesis of pyrrolidines has explored various catalytic systems and starting materials to achieve high yields and stereoselectivity. researchgate.net

Pyrazole Synthesis:

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are significant in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com The synthesis of pyrazole derivatives can be achieved through several methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com

This compound, being a β-keto ester derivative, can conceptually serve as a precursor to the 1,3-dicarbonyl moiety required for pyrazole formation. The reaction would typically involve the condensation with a hydrazine (B178648) derivative, leading to the formation of the pyrazole ring. nih.govmdpi.com The specific reaction conditions and the nature of the hydrazine would determine the substitution pattern on the final pyrazole product. Various synthetic protocols have been developed for pyrazole synthesis, including the use of catalysts and environmentally friendly conditions. mdpi.comresearchgate.netchemmethod.com

Applications in Indole (B1671886) Synthesis

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceuticals. nih.gov The synthesis of indoles has been a subject of extensive research, leading to the development of numerous named reactions and synthetic strategies. organic-chemistry.org These methods are often classified based on the bond formation that completes the heterocyclic ring. nih.gov

While a direct, one-step conversion of this compound to an indole is not a standard named reaction, its chemical functionalities can be utilized in multi-step indole syntheses. For example, the carbene generated from the diazo group could potentially undergo insertion into a C-H bond of a suitably substituted aniline (B41778) derivative, initiating a cyclization cascade to form the indole ring.

A common strategy for indole synthesis involves the reaction of an o-alkynylaniline, which can be cyclized under various catalytic conditions. organic-chemistry.org Another well-established method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov More recent methods include transition-metal-catalyzed cross-coupling reactions to form key bonds in the indole structure. nih.govorganic-chemistry.org The versatility of this compound allows for its potential integration into these synthetic routes through appropriate functional group transformations. For instance, it could be a starting material for creating a more complex fragment that is then incorporated into an established indole synthesis pathway. researchgate.net

Pivotal Role in Pharmaceutical Intermediate Synthesis

Key Precursor for Carbapenem (B1253116) Antibiotics (e.g., Thienamycin (B194209), Imipenem)

This compound is a crucial intermediate in the synthesis of carbapenem antibiotics, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. cphi-online.comcphi-online.comnih.gov These antibiotics are often reserved as a last resort for treating serious bacterial infections. nih.gov

Thienamycin:

Thienamycin, the first discovered carbapenem, was isolated from Streptomyces cattleya. nih.gov Its potent activity against both Gram-positive and Gram-negative bacteria spurred significant interest in its synthesis. nih.gov However, its inherent instability has led to the development of more stable synthetic derivatives. nih.gov The synthesis of thienamycin and its analogs often involves the construction of the characteristic carbapenem core. The p-nitrobenzyl ester of thienamycin can be prepared from a diazo-azetidinone derivative, which is a transformation where this compound or a similar diazo compound plays a key role. rsc.orggoogle.com The p-nitrobenzyl group serves as a protecting group for the carboxylic acid functionality during the synthesis and is later removed. google.com

Imipenem (B608078):

Imipenem is a more stable derivative of thienamycin and is often co-administered with cilastatin (B194054) to prevent its degradation by a renal enzyme. nih.gov The synthesis of imipenem also relies on key intermediates derived from this compound. cphi-online.comcphi-online.com The process can involve the preparation of a p-nitrobenzyl ester of an imipenem precursor. epo.org A patented process describes the preparation of an imipenem intermediate, 4-nitrobenzyl-6-((1R)-hydroxyethyl)-3,7-dioxo-1-aza-bicyclo[3.2.0]heptane-2-carboxylate, highlighting the importance of the p-nitrobenzyl protecting group in the synthetic route. google.com

Table 1: Role of this compound in Carbapenem Synthesis

Antibiotic Role of this compound Key Synthetic Step
Thienamycin Precursor to the p-nitrobenzyl protected thienamycin derivative. rsc.org Carbene insertion and subsequent introduction of the sulfide (B99878) moiety. rsc.org
Imipenem Key intermediate for the synthesis of imipenem. cphi-online.comcphi-online.com Formation of a p-nitrobenzyl ester of the imipenem precursor. epo.orggoogle.com

Emerging Applications in Chemical Biology Research

Development of Bioorthogonal Reactions for Biomolecule Modification

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions have become invaluable tools for labeling and modifying biomolecules in their natural environment. nih.gov While this compound itself is not a direct participant in the most common bioorthogonal reactions, its diazo functionality is a precursor to carbenes, which can undergo reactions that have bioorthogonal potential.

The development of new bioorthogonal reactions is an active area of research, with a focus on reactions that are fast, selective, and biocompatible. nih.gov Many of these reactions are based on cycloadditions or transition metal-catalyzed processes. nih.gov The reactivity of the diazo group in this compound could be harnessed to generate intermediates for novel bioorthogonal transformations.

Design and Implementation of Photoaffinity Probes

Photoaffinity labeling is a powerful technique used to identify the binding partners of biologically active molecules. nih.govscispace.com This method involves a "bait" molecule (the photoaffinity probe) that contains a photoreactive group. nih.gov Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with nearby molecules, thus "capturing" the binding partner. nih.gov

The diazo group in this compound can be a precursor to a diazirine, a common photoreactive group used in photoaffinity probes. nih.gov A typical photoaffinity probe has three components: a recognition element that binds to the target, the photoreactive group, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation. nih.govscispace.com The synthesis of such probes often involves multi-step procedures to assemble these three components. nih.gov The versatility of this compound allows for its potential incorporation into the synthesis of photoaffinity probes, where the diazo group can be converted to the necessary photoreactive moiety.

Safety Considerations and Process Development in Handling Diazoacetoacetates

Assessment of Thermal Stability and Decomposition Hazards

A critical aspect of safely handling diazo compounds is understanding their thermal stability and the hazards associated with their decomposition. The decomposition of diazo compounds is a highly exothermic process that releases nitrogen gas, which can lead to a rapid increase in pressure and temperature, posing a significant risk of a runaway reaction or explosion. acs.org

For instance, ethyl (4-nitrophenyl)diazoacetate, a compound structurally related to 4-Nitrobenzyl 2-diazoacetoacetate, was found to have a maximum recommended process temperature (TD24) above ambient temperature. acs.org The TD24 is the temperature at which the time to maximum rate of decomposition under adiabatic conditions is 24 hours, a critical parameter for ensuring safe storage and processing times. The presence of electron-withdrawing groups, such as the nitro group in this compound, can influence the thermal stability of the molecule. acs.org

The enthalpy of decomposition (ΔHD) is another crucial parameter, with the average for diazo compounds without other energetic functional groups being approximately -102 kJ mol–1. acs.org However, the nitro group in this compound is an energetic functional group itself, which could lead to a more energetic decomposition.

A detailed thermal hazard assessment for this compound would involve techniques such as:

Differential Scanning Calorimetry (DSC): To determine the onset temperature and enthalpy of decomposition.

Thermogravimetric Analysis (TGA): To identify the temperature at which mass loss due to decomposition occurs. acs.org

Adiabatic Reaction Calorimetry (ARC): To simulate a worst-case scenario of a runaway reaction and determine the time-to-maximum-rate (TMR) at various temperatures.

The following table summarizes key thermal stability parameters for a related diazo compound, which can serve as a preliminary guide for handling this compound.

ParameterValue (for a related diazo compound)Significance
Tonset (Onset Temperature) 75 - 160 °CIndicates the start of thermal decomposition.
ΔHD (Enthalpy of Decomposition) ~ -102 kJ mol–1 (without other energetic groups)Measures the heat released during decomposition.
TD24 (Time to Maximum Rate in 24h) Above ambientMaximum safe temperature for a 24-hour period.

It is imperative that specific and comprehensive thermal safety assessments are conducted for this compound before any large-scale synthesis or handling is undertaken. acs.org

Strategies for Safe Handling in Laboratory Research and Large-Scale Production

Given the potential hazards, strict safety protocols are essential for handling this compound in both laboratory and industrial settings. These strategies are designed to minimize the risk of accidental decomposition and exposure.

Laboratory-Scale Handling:

In a research laboratory setting, the quantities of this compound handled are typically small. However, the risks are still significant, and the following precautions should be implemented:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves. capotchem.cncdhfinechemical.com In case of operations that may generate dusts or aerosols, a respirator should be used. capotchem.cn

Ventilation: All manipulations should be carried out in a well-ventilated fume hood. capotchem.cn

Containment: Use appropriate containment measures, such as blast shields, especially during reactions or when heating the compound.

Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as acids, oxidizing agents, and acid chlorides. capotchem.cnfishersci.com It should be stored under an inert atmosphere and protected from moisture. capotchem.cn

Waste Disposal: Dispose of unused material and contaminated items as hazardous waste in accordance with local regulations. capotchem.cn

Large-Scale Production:

In a large-scale production environment, the risks are amplified, and more robust engineering controls and safety procedures are required:

Engineering Controls: Utilize closed systems or provide appropriate exhaust ventilation to minimize worker exposure. fishersci.com Ensure that eyewash stations and safety showers are readily accessible. fishersci.com

Process Hazard Analysis (PHA): Conduct a thorough PHA to identify, evaluate, and control the hazards associated with the entire process, from raw material handling to final product packaging.

Temperature Control: Implement precise temperature control systems with alarms and emergency cooling capabilities to prevent the process temperature from approaching the decomposition temperature.

Dilution: Handling the diazo compound in a solution with a suitable solvent can help to mitigate the decomposition hazard by dissipating the heat generated.

Material Handling: Avoid friction, impact, and static discharge, which can initiate decomposition. Use appropriate equipment for transferring and handling the material.

Emergency Procedures: Establish and regularly drill emergency procedures for handling spills, fires, and accidental decompositions. capotchem.cncdhfinechemical.com

The following table outlines key safety measures for handling this compound:

Safety MeasureLaboratory ResearchLarge-Scale Production
Personal Protective Equipment Safety glasses, lab coat, gloves, respirator as needed. capotchem.cncdhfinechemical.comFull protective suit, gloves, respiratory protection. fishersci.com
Engineering Controls Fume hood, blast shield.Closed systems, dedicated ventilation, temperature control. fishersci.com
Storage Cool, dry, ventilated area, away from incompatibles. capotchem.cnfishersci.comDedicated, temperature-controlled storage facility.
Waste Disposal Designated hazardous waste containers. capotchem.cnLicensed hazardous waste disposal service.

Implementation of Continuous Flow Technology for Enhanced Process Safety

A significant advancement in mitigating the risks associated with hazardous compounds like diazoacetoacetates is the adoption of continuous flow technology. nih.gov This approach offers inherent safety advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve unstable intermediates. nih.govtue.nl

In a continuous flow setup, small amounts of reactants are continuously mixed and reacted in a microreactor or a tube reactor. nih.gov This offers several key benefits for the synthesis and handling of this compound:

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, effectively preventing the buildup of heat and minimizing the risk of a thermal runaway. nih.gov

Small Reaction Volume: The amount of hazardous material present in the reactor at any given time is very small, significantly reducing the consequences of a potential decomposition. nih.gov

Precise Process Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and selectivity. nih.gov

In-situ Generation and Consumption: Continuous flow allows for the on-demand generation of the diazo compound and its immediate consumption in a subsequent reaction step. This "telescoping" of reactions avoids the isolation and storage of the hazardous intermediate. nih.gov

While the direct continuous flow synthesis of this compound may not be widely documented, the successful application of this technology to other diazo compounds, such as ethyl diazoacetate and diazoacetonitrile, demonstrates its feasibility and benefits. nih.govresearchgate.net For example, the synthesis of ethyl diazoacetate has been safely performed in a microreactor with a production yield of 20 g per day from a reactor with an internal volume of only 100 μL. nih.govtue.nl

The implementation of continuous flow technology for the synthesis of this compound would involve the following considerations:

Reactor Design: Selection of an appropriate reactor material and design to ensure compatibility with the reagents and efficient mixing and heat transfer.

Process Optimization: Careful optimization of flow rates, temperature, and stoichiometry to maximize yield and safety.

Downstream Processing: Integration of in-line purification and analysis techniques to create a fully continuous and automated process.

The adoption of continuous flow technology represents a paradigm shift in the safe manufacturing of energetic compounds like this compound, enabling their use in industrial applications while minimizing the associated risks.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Diazoacetoacetate Transformations

The transformation of diazoacetoacetates is heavily reliant on the use of transition metal catalysts, with dirhodium(II) complexes being particularly prominent. nih.govnih.gov Future research is geared towards the development of novel catalytic systems that offer enhanced reactivity, selectivity, and broader functional group tolerance.

Dirhodium(II) carboxamidates have proven to be highly effective catalysts for metal carbene reactions. nih.gov The ligands surrounding the dirhodium core play a crucial role in dictating the catalyst's reactivity and selectivity. For instance, the strain in the four-membered rings of azetidinone-ligated dirhodium(II) catalysts, such as Rh₂(4S-MEAZ)₄, leads to a longer Rh-Rh bond and consequently, higher reactivity for the decomposition of diazo compounds. nih.gov

Furthermore, dirhodium(II) carboxamidates are also being explored as oxidation catalysts. nih.gov For example, dirhodium(II) caprolactamate, Rh₂(cap)₄, which has a low oxidation potential, has been shown to be an effective catalyst for allylic and benzylic oxidations using tert-butyl hydroperoxide. nih.gov The development of new dirhodium catalysts with tailored electronic and steric properties will continue to be a major research thrust, enabling new types of transformations for 4-nitrobenzyl 2-diazoacetoacetate.

Recent advancements have also focused on mechanochemical conditions. For instance, Rh₂(OAc)₄ has been shown to catalyze the reaction between aryldiazoesters and anilines under solvent-free mechanochemical conditions, offering a more sustainable approach. researchgate.net

Expanding the Scope of Substrates and Diversifying Reaction Pathways

A key area of ongoing research is the expansion of the substrate scope for reactions involving this compound and the diversification of the reaction pathways it can undergo. This involves exploring its reactivity with a wider range of molecules to construct novel carbocyclic and heterocyclic frameworks. rsc.org

Rhodium-catalyzed reactions of diazo compounds have been successfully employed in the annulation of various nitrogen-containing heterocycles. For example, rhodium(II) complexes can catalyze the annulation of diazo esters with 1H-1,2,3-triazoles to furnish 3-alkoxy-4-pyrrolin-2-one derivatives. nih.gov The reaction pathway can be tuned by the substituents on the triazole ring. nih.gov

Furthermore, the development of tandem reactions is a promising avenue for increasing molecular complexity in a single step. For instance, a rhodium-catalyzed tandem reaction of o-alkynylphenols with diazo compounds has been developed to access 2,3-disubstituted benzofurans. researchgate.net The reaction of this compound with novel substrates, such as allenes and ynamides, under rhodium catalysis is also an active area of investigation. researchgate.net

Advancements in Asymmetric Catalysis and Enantiocontrol

Achieving high levels of enantioselectivity in the reactions of this compound is a major goal for its application in the synthesis of chiral drugs and natural products. The development of chiral catalysts, particularly chiral dirhodium(II) complexes, is central to this effort. nih.govnih.gov

Three main classes of chiral dirhodium(II) catalysts have shown exceptional stereocontrol in metal carbene reactions:

Chiral dirhodium carboxamidates: Derived from cyclic chiral carboxamides. researchgate.net

Chiral dirhodium carboxylates: Derived from substituted chiral prolinates or phthalimide-protected α-amino acids. researchgate.netmdpi.com

These chiral catalysts create a chiral environment around the reactive rhodium carbene intermediate, influencing the approach of the substrate and leading to the preferential formation of one enantiomer. For example, chiral dirhodium(II) prolinate catalysts, such as Rh₂(DOSP)₄, have been successfully used for selective intermolecular C-H insertion reactions of styryl and phenyldiazoacetates. nih.gov

The choice of the chiral ligand is critical. For instance, in the enantioselective cyclopropanation of styrene (B11656) with dimethyl malonate, Rh₂(S-4-Br-NTTL)₄ provided significantly higher enantioselectivity compared to Rh₂(S-NTTL)₄. mdpi.com Similarly, Rh₂(S-PTAD)₄, derived from L-adamantylglycine, has shown superior enantioselectivity in various asymmetric transformations compared to other catalysts. mdpi.com Computational studies have been employed to understand the origins of this stereoselectivity, which is often controlled by the fit of the substrate into the chiral pocket of the catalyst. chemrxiv.org

Integration of this compound into Complex Natural Product Total Synthesis

A significant application of this compound is its use as a key intermediate in the synthesis of complex and biologically active molecules, most notably the carbapenem (B1253116) antibiotic thienamycin (B194209) and its more stable derivative, imipenem (B608078). chemicalbook.comrsc.org

The synthesis of the thienamycin core often involves an intramolecular N-H insertion reaction of a diazoacetoacetate precursor, a transformation efficiently catalyzed by dirhodium(II) complexes. nih.gov The p-nitrobenzyl ester group in this compound serves as a protecting group for the carboxylic acid functionality throughout the synthesis and can be cleaved under mild conditions in the final stages. A patent describes a process for preparing thienamycin p-nitrobenzyl ester from a diazo-azetidine derivative using copper(II) acetylacetonate (B107027) as a catalyst. rsc.org Another patent details the preparation of imipenem using an amine-protected thienamycin compound, where different protecting groups are introduced into the carboxyl and amine groups of thienamycin. nih.gov

Future research will likely focus on utilizing this compound in the total synthesis of other complex natural products. Its ability to participate in key bond-forming reactions, such as cyclopropanation and C-H insertion, makes it a valuable tool for constructing intricate molecular architectures.

Enhanced Mechanistic Understanding through Advanced Computational and Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and the development of more efficient synthetic methodologies. Advanced computational and spectroscopic techniques are playing an increasingly important role in this endeavor.

Density Functional Theory (DFT) calculations have been extensively used to study the mechanism of rhodium-catalyzed reactions of diazo compounds. These studies have provided insights into the energetics and geometries of key intermediates and transition states in the catalytic cycle. For example, DFT studies on the dirhodium tetracarboxylate-catalyzed C-H activation/C-C bond formation reaction revealed that the reaction is initiated by the formation of a rhodium-carbene complex. The carbene carbon in this complex is highly electrophilic, and the C-H activation proceeds through a single-step, three-centered hydride transfer-like transition state.

Computational studies have also been employed to understand the factors controlling stereoselectivity in asymmetric catalysis. chemrxiv.org By modeling the interaction between the substrate and the chiral catalyst, researchers can predict and rationalize the observed enantiomeric excess.

Spectroscopic techniques are also being used to probe the reactive intermediates in these transformations. For instance, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of the catalyst and its interaction with the diazo compound. The in-situ observation of elusive dirhodium carbene intermediates provides direct evidence for the proposed reaction mechanisms. researchgate.net

The synergy between computational modeling and advanced spectroscopic analysis will continue to provide a more detailed picture of the reaction pathways, enabling the development of the next generation of catalysts and synthetic methods for this compound.

Q & A

Q. What is the primary synthetic route for 4-nitrobenzyl 2-diazoacetoacetate, and what methodological considerations are critical for its preparation?

The compound is synthesized via a two-step process:

Transesterification : Methyl acetoacetate reacts with 4-nitrobenzyl alcohol in the presence of a catalyst (e.g., acidic or basic conditions) to form 4-nitrobenzyl acetoacetate.

Diazotization : The intermediate undergoes diazotization using sodium azide (NaN₃) and methyl sulfonyl chloride (MsCl) as a diazo-transfer reagent .
Key considerations :

  • Control reaction temperature (typically 0–5°C during diazotization to prevent premature decomposition of the diazo group).
  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or NMR to confirm intermediate formation.

Q. What physicochemical properties of this compound are critical for handling and experimental design?

  • Physical state : Pale yellow to light yellow solid .
  • Melting point : 132–134°C .
  • Solubility : Slightly soluble in DMSO and methanol, necessitating the use of polar aprotic solvents for reactions .
  • Stability : The diazo group is thermally and photolytically sensitive; store in dark, cool conditions (e.g., –20°C under inert atmosphere) .

Q. How is this compound utilized in the synthesis of carbapenem antibiotics like imipenem?

The compound serves as a key intermediate for constructing the β-lactam core of imipenem. The diazo group facilitates [2+1] cycloaddition reactions with ketene intermediates, forming the bicyclic β-lactam structure. Post-cyclization, the 4-nitrobenzyl protecting group is removed via hydrogenolysis .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance transesterification efficiency .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the diazo compound, minimizing residual azide contaminants.
  • Scale-up adjustments : For large-scale reactions, replace NaN₃ with safer diazo-transfer reagents (e.g., tosyl azide) to mitigate explosion risks .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (acetyl methyl group), δ 5.2–5.4 ppm (benzyl CH₂), and δ 8.1–8.3 ppm (aromatic protons) confirm the backbone .
    • ¹³C NMR : A carbonyl signal at ~170 ppm and diazo carbon at ~60 ppm .
  • IR spectroscopy : Strong absorbance at ~2100 cm⁻¹ (diazo group) and ~1740 cm⁻¹ (ester carbonyl) .
  • Mass spectrometry : Molecular ion peak at m/z 263.21 (C₁₁H₉N₃O₅) .

Q. How do researchers address stability challenges and decomposition pathways of this compound in synthetic workflows?

  • Decomposition pathways :
    • Thermal or photolytic cleavage of the diazo group, releasing nitrogen gas and forming reactive carbene intermediates.
    • Hydrolysis under acidic/basic conditions, yielding 4-nitrobenzyl acetoacetate .
  • Mitigation strategies :
    • Conduct reactions under inert atmospheres (N₂/Ar) and low-light conditions.
    • Use stabilizing additives (e.g., hydroquinone) to suppress radical side reactions .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Toxicity : Classified as harmful if swallowed (H302) .
  • Reactivity : Avoid contact with strong oxidizers (risk of explosive decomposition) .
  • Personal protective equipment (PPE) :
    • Impermeable gloves (nitrile), safety goggles, and lab coats.
    • Use fume hoods for weighing and reactions to minimize inhalation exposure .

Methodological Notes

  • Synthetic reproducibility : Variations in molecular weight (262.198 vs. 263.21) across sources likely stem from rounding differences in reported data .
  • Storage : Store at –20°C in amber vials with desiccants to prolong shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.